molecular formula C11H9BrN2O2 B1532685 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1245158-76-2

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1532685
CAS No.: 1245158-76-2
M. Wt: 281.1 g/mol
InChI Key: LWRWMYDGSVQEHK-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethyl sulfoxide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the bromination of a pyrazole precursor, followed by methylation and phenylation steps.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds. The methyl and phenyl groups contribute to its overall stability and interaction with molecular targets .

Biological Activity

4-Bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine, methyl, and phenyl substituents on the pyrazole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

  • Molecular Formula: C11_{11}H9_9BrN2_2O2_2
  • Molecular Weight: 281.11 g/mol
  • CAS Number: 1245158-76-2

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition: Pyrazole derivatives often inhibit specific enzymes, which can lead to therapeutic effects. For instance, they have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation pathways .
  • Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing numerous biochemical pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and enhance caspase activity in cancer cells, suggesting their potential as anticancer agents .

Table: Summary of Anticancer Activities

Compound TypeCancer Cell LineIC50 (μM)Mechanism
Pyrazole DerivativeMDA-MB-2311.0Apoptosis induction
Pyrazole DerivativeHepG2VariesCell cycle arrest

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it can inhibit COX enzymes, which play a crucial role in the inflammatory response. The selectivity and potency of these compounds against COX isoforms are critical for developing safer anti-inflammatory drugs .

Table: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (μM)Selectivity Index
4-bromo derivative0.02 - 0.04High
Standard (Diclofenac)54.65N/A

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess antibacterial and antiviral properties. These activities suggest a broad therapeutic potential for compounds like this compound in treating various diseases .

Study on Anticancer Effects

A recent study synthesized several pyrazole derivatives and evaluated their effects on breast cancer cells. The results indicated that specific derivatives could significantly reduce cell viability and induce apoptosis at low concentrations, highlighting their potential as effective anticancer agents .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of various pyrazole derivatives, including this compound. The compounds were tested in vitro for COX inhibition and showed promising results compared to standard anti-inflammatory drugs .

Properties

IUPAC Name

4-bromo-2-methyl-5-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRWMYDGSVQEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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